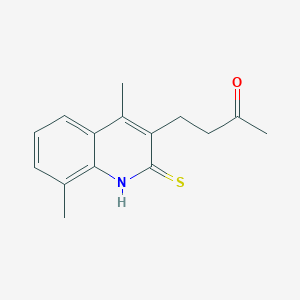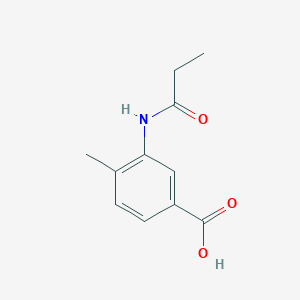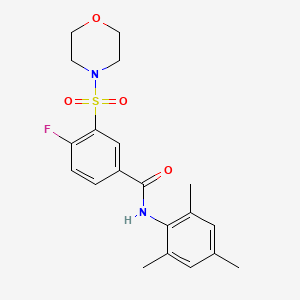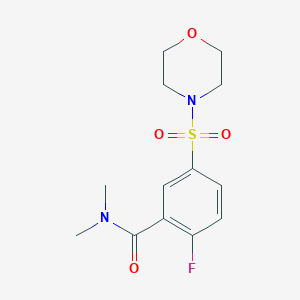![molecular formula C15H9N3O4 B5727885 {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile, also known as MNPF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNPF is a member of the nitrofuran family, which has been extensively studied for its antimicrobial and anticancer properties. In
Wirkmechanismus
The mechanism of action of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile is not fully understood. However, studies have suggested that {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its safety and efficacy in humans. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile also has limitations, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile. One area of research is the development of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile derivatives with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile in the treatment of cancer and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile in humans.
In conclusion, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile is a synthetic compound with potential therapeutic applications in various fields of medicine. Its ease of synthesis, low toxicity, and potential therapeutic applications make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.
Synthesemethoden
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile can be synthesized by the reaction of 2-methoxy-4-nitrobenzaldehyde with malononitrile in the presence of a catalyst such as piperidine. The reaction yields a yellow crystalline product, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has shown promising results in inhibiting the growth of cancer cells. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has also been studied for its antimicrobial properties, specifically against gram-positive bacteria. In addition, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c1-21-15-7-11(18(19)20)2-4-13(15)14-5-3-12(22-14)6-10(8-16)9-17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXWISTWTZGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)
![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)